molecular formula C27H32N2O6 B11191022 methyl [1-hydroxy-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate

methyl [1-hydroxy-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate

Cat. No.: B11191022
M. Wt: 480.6 g/mol
InChI Key: OQLSKTRDNRRNDC-UHFFFAOYSA-N
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Description

Methyl [1-hydroxy-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1-hydroxy-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate typically involves multiple steps. The starting materials often include substituted benzene rings and diazepine derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-hydroxy-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Methyl [1-hydroxy-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl [1-hydroxy-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, which can alter the activity of the target molecules and lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylbenzene: A simpler aromatic compound with similar structural features.

    Indole Derivatives: Compounds with a similar heterocyclic structure that have various biological activities.

    Imidazole Containing Compounds: These compounds share some structural similarities and have been studied for their therapeutic potential.

Uniqueness

Methyl [1-hydroxy-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate is unique due to its combination of functional groups and complex structure, which confer specific chemical and biological properties not found in simpler or less functionalized compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl [1-hydroxy-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate is a compound belonging to the dibenzo[b,e][1,4]diazepine class. This article reviews its biological activities based on diverse research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes multiple functional groups contributing to its biological activity. The presence of the dibenzo[b,e][1,4]diazepine scaffold is significant due to its known pharmacological properties.

Research indicates that compounds within the dibenzo[b,e][1,4]diazepine class can interact with various biological targets. Specifically, they may act as inhibitors of certain kinases and other enzymes involved in cellular signaling pathways. For instance:

  • Checkpoint Kinase 1 (Chk1) Inhibition : Similar compounds have been shown to inhibit Chk1 kinase activity effectively. In one study, a related compound demonstrated a 19-fold increase in cytotoxicity when combined with camptothecin in SW620 cancer cells, indicating potential use in cancer therapy .
  • Endoplasmic Reticulum (ER) Stress Response : Some benzodiazepinone derivatives have been reported to protect neuronal cells from ER stress-induced apoptosis by modulating the ASK1 signaling pathway . This suggests that methyl [1-hydroxy-3,3-dimethyl...] could similarly influence neuroprotective mechanisms.

Anticancer Activity

A variety of studies have investigated the anticancer properties of dibenzo[b,e][1,4]diazepines:

  • Cell Line Studies : Compounds in this class have shown significant growth inhibition in various cancer cell lines such as HepG2 and HCT-116. For example, one study reported an IC50 value of 6.9 µM for a related compound against HCT-116 cells .

Analgesic Effects

Recent investigations into stereoisomers of related compounds have revealed high analgesic activity. These findings suggest that methyl [1-hydroxy-3,3-dimethyl...] may also exhibit pain-relieving properties .

Toxicity and Safety Profile

The safety profile of methyl [1-hydroxy-3,3-dimethyl...] has not been extensively documented; however, related compounds have undergone genotoxicity assessments. For example:

  • Genotoxicity Testing : Compounds similar to methyl [1-hydroxy...] were evaluated using the BlueScreen assay and found negative for cytotoxicity and genotoxicity under certain conditions . This suggests a potentially favorable safety profile for further development.

Research Findings Summary

Study Aspect Findings
Chk1 Inhibition Significant enhancement of cytotoxicity in combination with camptothecin
Neuroprotection Potential modulation of ER stress response pathways
Anticancer Activity IC50 values around 6.9 µM against HCT-116 cells
Analgesic Properties High analgesic activity reported for related compounds
Genotoxicity Negative results in genotoxicity assays for similar compounds

Properties

Molecular Formula

C27H32N2O6

Molecular Weight

480.6 g/mol

IUPAC Name

methyl 2-[9,9-dimethyl-7-oxo-6-(2,3,4-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetate

InChI

InChI=1S/C27H32N2O6/c1-27(2)13-18-23(20(30)14-27)24(16-11-12-21(32-3)26(35-6)25(16)34-5)29(15-22(31)33-4)19-10-8-7-9-17(19)28-18/h7-12,24,28H,13-15H2,1-6H3

InChI Key

OQLSKTRDNRRNDC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)OC)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)C1)C

Origin of Product

United States

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